molecular formula C11H16N2O4 B11772741 Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B11772741
M. Wt: 240.26 g/mol
InChI Key: VWOCDEWCYJVZGE-UHFFFAOYSA-N
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Description

Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative featuring an ethyl group at the N1 position and two ethyl ester moieties at the 3- and 5-positions of the heterocyclic ring. This compound serves as a versatile synthon in organic synthesis, particularly in the construction of pharmaceuticals, agrochemicals, and coordination polymers. Its structure enables participation in cross-coupling reactions, alkylation, and hydrogen-bonding interactions, which are critical for its applications in materials science and drug design .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

diethyl 1-ethylpyrazole-3,5-dicarboxylate

InChI

InChI=1S/C11H16N2O4/c1-4-13-9(11(15)17-6-3)7-8(12-13)10(14)16-5-2/h7H,4-6H2,1-3H3

InChI Key

VWOCDEWCYJVZGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole carboxylic acids, pyrazole alcohols, and various substituted pyrazoles .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. It can participate in various chemical reactions, such as cyclization and substitution, leading to a diverse array of functionalized pyrazole derivatives.

Biology

  • Biological Activities : Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that it may interact with neurotransmitter systems, particularly dopamine pathways, suggesting relevance in neuropharmacology.
  • Antimicrobial Properties : Preliminary studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents.

Medicine

  • Drug Development : The compound has been explored as a precursor for drug development, particularly in designing enzyme inhibitors and receptor modulators. Its interactions with biological targets suggest potential therapeutic applications in treating neurological disorders.
  • Anticancer Research : Research has highlighted its efficacy in inducing apoptosis in cancer cell lines, showcasing its potential as a lead compound for anticancer drug development.

Industry

  • Agrochemicals : this compound is utilized in the production of agrochemicals due to its reactivity and ability to form derivatives that can enhance crop protection.
  • Specialty Chemicals : The compound is also used in the synthesis of specialty chemicals that find applications in various industrial processes.

Data Tables

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential interaction with dopamine pathways

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating potent antibacterial effects comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies involving various cancer cell lines (MCF-7 for breast cancer and HeLa for cervical cancer) revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The IC50 values ranged from 10 to 30 µM across different cell lines, showcasing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate (CAS 144689-94-1)

  • Structure : Propyl group at N1 instead of ethyl.
  • Impact : Increased steric bulk slightly reduces reactivity in nucleophilic substitutions but enhances lipophilicity (logP ~1.5 vs. ~1.2 for ethyl).
  • Applications : Used in pesticide intermediates due to improved membrane permeability .

Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1361031-43-7)

  • Structure : 4-Fluorobenzyl substituent at N1.
  • Impact : The electron-withdrawing fluorine atom stabilizes the aromatic ring, altering electronic distribution and enhancing π-π stacking in crystal lattices.
  • Applications: Potential in anticancer agents due to improved bioavailability .

Variation in Ester Groups

Dimethyl 1H-pyrazole-3,5-dicarboxylate (CAS 4077-76-3)

  • Structure : Methyl esters instead of ethyl.
  • Physical Properties : Lower molecular weight (212.2 g/mol vs. 240.3 g/mol for diethyl), higher melting point (210–216°C vs. ~120°C for diethyl).
  • Reactivity : Faster hydrolysis under basic conditions due to reduced steric hindrance .

Diethyl 3,5-pyrazoledicarboxylate (CAS 37687-24-4)

  • Structure: No substituent at N1 (parent compound).
  • Impact : Higher acidity (pKa ~4.5 vs. ~5.8 for N1-ethyl derivative) due to unsubstituted NH group, facilitating coordination chemistry .

Functional Group Modifications

Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (CAS 25313-19-3)

  • Structure : 4-Chlorophenyl ketone moiety at N1.
  • Reactivity : The electron-deficient carbonyl group enables conjugate additions and stabilizes radical intermediates in photochemical reactions .

1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid (CAS 681015-26-9)

  • Structure : Carboxylic acids instead of esters.
  • Applications : Used in metal-organic frameworks (MOFs) due to strong chelation with transition metals (e.g., Co²⁺, Cu²⁺) .

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Key Applications
Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate - C₁₁H₁₆N₂O₄ 240.3 ~120 (predicted) 1.2 Pharmaceutical intermediates
Dimethyl 1H-pyrazole-3,5-dicarboxylate 4077-76-3 C₇H₈N₂O₄ 184.1 210–216 0.7 Coordination polymers
Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate 144689-94-1 C₁₂H₁₈N₂O₄ 254.3 ~100 (predicted) 1.5 Agrochemicals
1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid 681015-26-9 C₇H₈N₂O₄ 184.1 >200 (decomposes) -1.6 MOF synthesis

Table 2: Reactivity and Crystallographic Data

Compound Name Dihedral Angle (Pyrazole vs. Substituent) Hydrogen Bonding Patterns Notable Reactions
Diethyl 1-(3-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate 67.74° (phenyl ring) C–H···O, π-π stacking Suzuki-Miyaura coupling
Diethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate 71.74° (phenyl ring) C–H···O, C–H···π Sonogashira coupling
2-Amino-5-methylpyridinium 1H-pyrazole-3,5-dicarboxylate trihydrate - N–H···O, O–H···O (3D network) Proton transfer in crystallization

Biological Activity

Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H14N2O4C_{11}H_{14}N_{2}O_{4}. Its structure features a pyrazole ring with two ester groups at positions 3 and 5, and an ethyl group at position 1. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, compounds derived from this pyrazole have demonstrated higher efficacy than standard antibiotics in certain assays.

Anticancer Potential

The compound has also been studied for its anticancer properties. A study investigated the cytotoxic effects of similar pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231) and found that certain derivatives exhibited significant cytotoxicity. Notably, when combined with doxorubicin, these compounds enhanced the drug's efficacy, suggesting a synergistic effect in treating resistant cancer types .

This compound interacts with neurotransmitter systems, particularly dopamine pathways. Its sodium salt form has been shown to form stable complexes with dopamine and amphetamines, indicating potential applications in neuropharmacology . The mechanism may involve modulation of receptor activity or enzyme inhibition.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameKey Features
Diethyl 1H-pyrazole-3,5-dicarboxylateLacks the ethyl group at position 1; simpler structure
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylateFeatures methyl ester groups instead of ethyl; altered solubility
1-Methyl-1H-pyrazole-3,5-dicarboxylic acidThe free acid form without esterification; different reactivity profile

The specific substitution pattern of this compound imparts distinct reactivity and biological activity compared to its analogs. The combination of both ester groups and an ethyl group enhances its versatility in synthetic applications and potential therapeutic uses.

Case Studies

Study on Antiprotozoal Activity : A study published in Parasitology demonstrated that simple dialkyl pyrazole-3,5-dicarboxylates showed significant in vitro and in vivo activity against Trypanosoma cruzi and Leishmania species. The selectivity index for these compounds was notably higher than reference drugs used for treatment .

Neuropharmacological Studies : Another investigation highlighted the interaction of the sodium salt form of diethyl pyrazole with dopamine pathways. This interaction suggests potential therapeutic applications for neurological disorders like Parkinson's disease or depression .

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